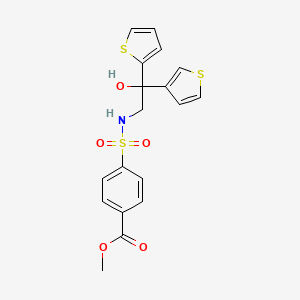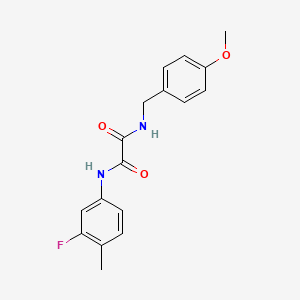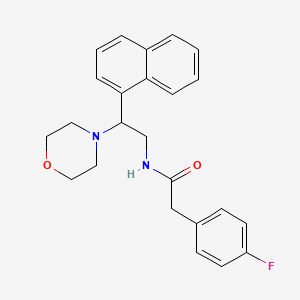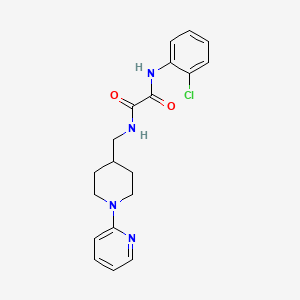
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-2-oxoacetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DIMPI and has been the subject of numerous studies aimed at understanding its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Biological Effects and Applications of Chemical Compounds
Antituberculosis Activity of Organotin Complexes
Organotin complexes, such as those with mefenamic acid and other derivatives, have been studied for their antituberculosis activity. These studies suggest that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, potentially due to differences in toxicity associated with the organic ligand. The antituberculosis activity is influenced by the ligand environment, organic groups attached to the tin, structure, toxicity, and potential mechanism of action. This highlights the structural diversity and biological relevance of organotin compounds in medicinal chemistry and their potential as lead compounds in drug development (Iqbal, Ali, & Shahzadi, 2015).
Role of Indoles in Hepatic Protection
Indoles, including indole-3-carbinol (I3C) and its derivatives, are noted for their protective effects on chronic liver injuries. These compounds are involved in regulating transcriptional factors and signaling pathways, relieving oxidative stress, influencing cell activation, proliferation, and apoptosis, and modulating enzymes relevant to hepatitis viral replication and metabolism of hepatotoxic substances. This positions indoles as significant phytochemicals with anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, detoxification, and anti-inflammatory effects on hepatic protection (Wang et al., 2016).
Indole Synthesis and Classification
The synthesis of indoles, a core structure in many natural and synthetic compounds with significant biological activity, has been a long-standing area of interest in organic chemistry. Various methods for indole synthesis have been developed, offering a framework for classifying these approaches. This classification helps in understanding the strategies for constructing the indole nucleus and facilitates the discovery of new pathways and methodologies for synthesizing indoles, which are critical in drug development and synthetic chemistry (Taber & Tirunahari, 2011).
Small Molecules Against Fusarium oxysporum
Research on small molecules tested against the pathogen Fusarium oxysporum, responsible for Bayoud disease in date palms, has provided insights into the chemical strategies used to combat this disease. The structure-activity relationship (SAR) interpretations of these molecules reveal common pharmacophore sites crucial for antifungal activity, underscoring the importance of chemical design in developing effective antifungal agents (Kaddouri et al., 2022).
Propiedades
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(3,4-dimethylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-9-10-15(11-13(12)2)21-20(24)19(23)18-14(3)22(4)17-8-6-5-7-16(17)18/h5-11H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFZWUQDCVDQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2776072.png)
![1-(4-benzylpiperidin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2776073.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2776075.png)

![1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2776078.png)
![3-(2-chlorophenyl)-5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2776080.png)


![N-[cyano(2-fluorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2776085.png)
![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2776087.png)
